molecular formula C22H22ClN5O4 B2720805 2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-51-5

2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2720805
CAS No.: 539815-51-5
M. Wt: 455.9
InChI Key: NZBKFWJVKWVZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O4 and its molecular weight is 455.9. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-11-18(20(24)29)19(14-9-16(31-3)17(32-4)10-15(14)30-2)28-22(25-11)26-21(27-28)12-6-5-7-13(23)8-12/h5-10,19H,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKFWJVKWVZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of heterocyclic compounds. Its unique structure indicates potential biological activities that warrant investigation. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological effects.

  • Molecular Formula : C22H22ClN5O4
  • Molecular Weight : 455.9 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:

  • Enzyme Inhibition : It has been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription . This inhibition can lead to disruptions in cellular processes essential for cancer cell proliferation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in various cancer cell lines . This effect is often associated with increased apoptosis rates in tumor cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-73.91Induces apoptosis and disrupts cell cycle
HCT-1160.53Tubulin polymerization inhibition
T47D3.49Induces apoptosis and cell cycle arrest
A5496.05Inhibits growth and induces late apoptosis

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit additional pharmacological effects:

  • Antiviral Properties : Related compounds within the triazole family have shown antiviral activity . While specific data on this compound's antiviral efficacy is limited, it is an area for future research.
  • Antibacterial Activity : Some derivatives of triazolopyrimidines have demonstrated antibacterial effects against various pathogens . The potential for this compound to exhibit similar properties warrants investigation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and diketones or ketoesters under controlled conditions. The presence of substituents like the chlorophenyl and trimethoxyphenyl groups significantly influences its biological activity . Understanding the SAR can aid in designing more potent analogs.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds within the triazolo[1,5-a]pyrimidine class. Specifically, research indicates that subtle structural modifications can enhance their efficacy against various viral pathogens. For example, derivatives of triazolo-pyrimidines have been shown to inhibit viral replication through multiple mechanisms of action .

Antitumoral Activity

The compound has demonstrated significant antitumoral activity in vitro. Research indicates that it may inhibit tubulin polymerization, a critical process for cell division in cancer cells. This mechanism suggests potential applications in cancer therapy . The structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl moiety can optimize antitumoral efficacy .

Case Studies

StudyFindings
Antiviral Evaluation A series of synthesized triazolo-pyrimidines were tested for antiviral activity against influenza and herpes simplex viruses. Results indicated a dose-dependent inhibition of viral replication with IC50 values ranging from 0.5 to 10 µM .
Antitumoral Mechanism In vitro assays showed that the compound inhibited the growth of various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values below 10 µM. Mechanistic studies confirmed that the compound disrupts microtubule dynamics .
SAR Studies Variations in the substituents on the triazole ring led to compounds with enhanced potency against resistant strains of cancer cells. The most effective derivatives exhibited up to 1600-fold greater activity than standard chemotherapeutics .

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